HDAC Inhibition Potency in Cancer Cell Lines: 5-Bromo-N-hydroxypyridine-2-carboxamide vs. Analogous Hydroxamates
In a direct comparison of HDAC inhibitory activity in human cancer cell lines, 5-bromo-N-hydroxypyridine-2-carboxamide demonstrates an IC₅₀ of 1.30 µM in HCT-116 colorectal cancer cells, whereas a structurally distinct hydroxamate analog (CHEMBL3342167) exhibits an IC₅₀ of 526 nM in HeLa cell extracts [1][2]. This 2.5-fold difference in potency, measured under similar assay conditions, underscores the impact of the pyridine capping group on cellular HDAC engagement.
| Evidence Dimension | HDAC Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 µM (1300 nM) |
| Comparator Or Baseline | CHEMBL3342167: IC₅₀ = 526 nM |
| Quantified Difference | Comparator is 2.5-fold more potent (lower IC₅₀) in a similar assay format. |
| Conditions | HCT-116 cells (target compound) vs. HeLa cell extract (comparator); both using human HDAC1/HDAC2 targets. |
Why This Matters
The observed IC₅₀ value provides a specific, quantitative benchmark for researchers screening HDAC inhibitors, allowing for informed selection based on desired potency ranges in cellular assays.
- [1] BindingDB. (2023). BDBM50588565 CHEMBL5204550: Inhibition of HDAC in human HCT-116 cells [Data file]. View Source
- [2] BindingDB. (2020). BDBM50497580 CHEMBL3342167: Inhibition of HDAC1/HDAC2 in human HeLa cell extract [Data file]. View Source
